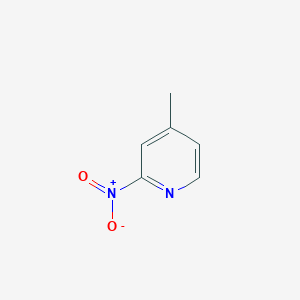
Samarium;2,2,6,6-tetramethylheptane-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Research on samarium complexes has revealed a variety of structures and extraction behaviors. Samarium(III) has been studied for its ability to form complexes with different ligands, which can significantly alter its chemical properties and potential applications. For instance, the extraction behavior of samarium(III) with mixtures of bis(2,4,4-trimethylpentyl) phosphinic acid and 8-hydroxyquinoline in heptane from a chloride medium has shown high selectivity and a significant synergistic enhancement factor, indicating a strong interaction between the samarium ion and the ligands .
Synthesis Analysis
The synthesis of samarium complexes can involve various organic ligands and solvents. A tetranuclear complex of samarium(III) was synthesized through the interaction of azobenzene with a samarium-naphthalene complex in the presence of tetrahydrofuran (Thf). This process resulted in a complex with a planar metallocycle structure, showcasing the versatility of samarium in forming multi-nuclear arrangements . Another novel synthesis approach led to a three-dimensional tetrachlorophthalato-bridged samarium complex, which was characterized by X-ray structure determination and exhibited an unusual dimer formation through very short hydrogen bonds .
Molecular Structure Analysis
The molecular structure of samarium complexes can be quite intricate. The tetranuclear samarium(III) complex mentioned earlier features a slightly distorted rhombus shape with a planar metallocycle. The coordination number of samarium in this complex is seven, considering the Thf ligands, and the complex exhibits unique bridging functions through the azobenzene-derived ligands . The three-dimensional samarium complex with tetrachlorophthalate ligands forms a network through extensive hydrogen bonding, demonstrating the ability of samarium to participate in complex geometries and bonding interactions .
Chemical Reactions Analysis
Samarium complexes can undergo various chemical reactions, including electron transfer and ligand exchange. In the synthesis of the tetranuclear complex, the azobenzene molecule undergoes both two-electron and four-electron reductions, which is indicative of the redox-active nature of samarium when coordinated with certain ligands . The synergistic extraction study also implies that samarium can react with a mixture of ligands to form different species, depending on the pH and the presence of other ions in the solution .
Physical and Chemical Properties Analysis
The physical and chemical properties of samarium complexes are influenced by their molecular structures and the ligands involved. For example, the fluorescence spectrum of the tetrachlorophthalato-bridged samarium complex suggests potential applications in materials science, such as in optical devices or sensors . The synergistic extraction system's ability to overcome emulsification problems with 8-hydroxyquinoline indicates a practical advantage in industrial extraction processes . The coordination environment and the resulting geometry of the samarium complexes are crucial in determining their reactivity, stability, and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1. Synthesis of α-aryl-β-diketones
- Application Summary : “Samarium;2,2,6,6-tetramethylheptane-3,5-dione” is used in the synthesis of α-aryl-β-diketones . These compounds are important in various fields of chemistry due to their ability to form complexes with a variety of metals.
- Results or Outcomes : The outcome of this application is the successful synthesis of α-aryl-β-diketones . The exact yield or other quantitative data was not provided in the sources.
2. Synthesis of Dicyanamidobenzene-Bridge Diruthenium Complex
- Application Summary : “Samarium;2,2,6,6-tetramethylheptane-3,5-dione” is used in the synthesis of a dicyanamidobenzene-bridge diruthenium complex . This complex has potential applications in materials science and catalysis.
- Results or Outcomes : The outcome of this application is the successful synthesis of a dicyanamidobenzene-bridge diruthenium complex . The exact yield or other quantitative data was not provided in the sources.
3. Synthesis of Orange-Emitting Iridium (III) Complex
- Application Summary : “Samarium;2,2,6,6-tetramethylheptane-3,5-dione” is used as an ancillary ligand in the synthesis of orange-emitting iridium (III) complex . This complex has potential applications in optoelectronic devices such as organic light-emitting diodes (OLEDs).
- Results or Outcomes : The outcome of this application is the successful synthesis of an orange-emitting iridium (III) complex . The exact yield or other quantitative data was not provided in the sources.
4. Synthesis of Stable Complexes with Lanthanide Ions
- Application Summary : “Samarium;2,2,6,6-tetramethylheptane-3,5-dione” is a bidentate ligand used in the synthesis of stable complexes with lanthanide ions . These complexes have potential applications in materials science and catalysis.
- Results or Outcomes : The outcome of this application is the successful synthesis of stable complexes with lanthanide ions . The exact yield or other quantitative data was not provided in the sources.
- Application Summary : “Samarium;2,2,6,6-tetramethylheptane-3,5-dione” is used as a stable, anhydrous reagent in various reactions, acting as an air-stable ligand for metal catalysts . It serves as a substrate for the synthesis of heterocycles .
- Results or Outcomes : The outcome of this application is the successful synthesis of heterocycles . The exact yield or other quantitative data was not provided in the sources.
6. Synthesis of Copper Bis (2,2,6,6-tetramethyl-3,5-heptanedionate)
- Application Summary : “Samarium;2,2,6,6-tetramethylheptane-3,5-dione” is used in the synthesis of copper bis (2,2,6,6-tetramethyl-3,5-heptanedionate) . This complex has potential applications in materials science and catalysis.
- Results or Outcomes : The outcome of this application is the successful synthesis of copper bis (2,2,6,6-tetramethyl-3,5-heptanedionate) . The exact yield or other quantitative data was not provided in the sources.
Safety And Hazards
Eigenschaften
IUPAC Name |
samarium;2,2,6,6-tetramethylheptane-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Sm/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H2,1-6H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENBVBUUVJZFFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Sm] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H60O6Sm |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Samarium;2,2,6,6-tetramethylheptane-3,5-dione | |
CAS RN |
15492-50-9 |
Source


|
| Record name | NSC177673 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177673 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

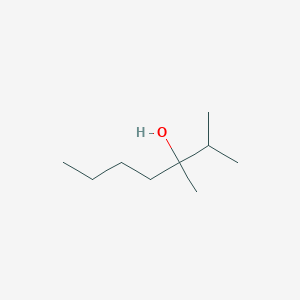
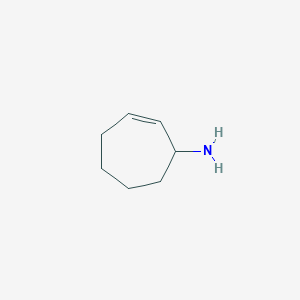
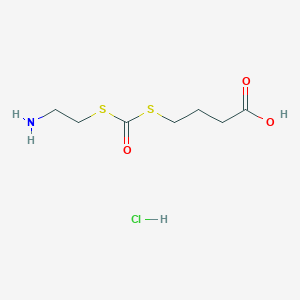
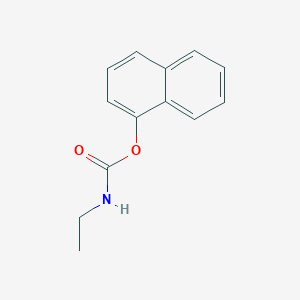
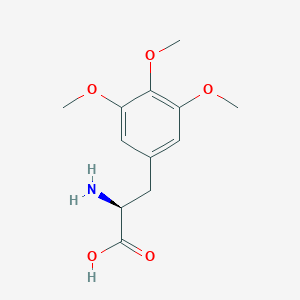
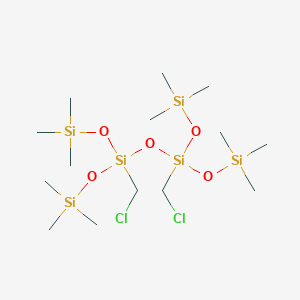
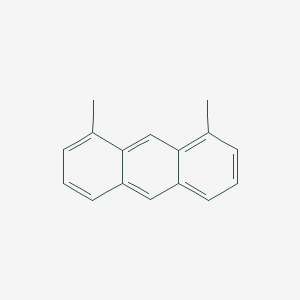
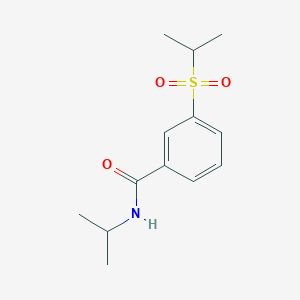
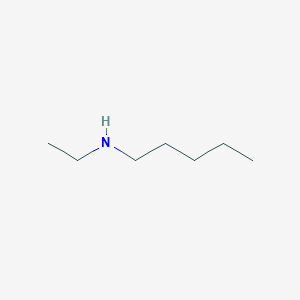


![(7-Methyl-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phenyl ketone](/img/structure/B99196.png)
